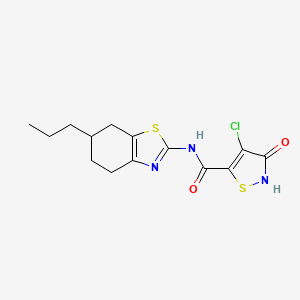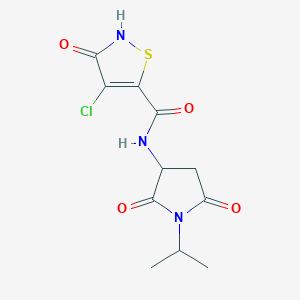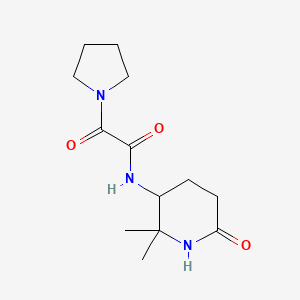![molecular formula C15H22N4O4S B6782929 2-cyclopropylsulfonyl-2-methyl-N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]propanamide](/img/structure/B6782929.png)
2-cyclopropylsulfonyl-2-methyl-N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropylsulfonyl-2-methyl-N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropylsulfonyl group, a methyl group, and a pyrazolyl group, making it a unique molecule for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropylsulfonyl-2-methyl-N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]propanamide involves multiple steps, typically starting with the preparation of the core pyrazole and pyrrolidine structures. These are then functionalized with the cyclopropylsulfonyl and methyl groups through a series of reactions including nucleophilic substitution, cyclization, and sulfonylation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps would include the preparation of intermediates, their purification, and the final assembly of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropylsulfonyl-2-methyl-N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]propanamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently and selectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical landscape.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor modulation.
Medicine: Explored as a candidate for drug development, particularly for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new industrial processes and products, including specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-cyclopropylsulfonyl-2-methyl-N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Uniqueness
Compared to these similar compounds, 2-cyclopropylsulfonyl-2-methyl-N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-cyclopropylsulfonyl-2-methyl-N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c1-15(2,24(22,23)11-4-5-11)14(21)17-12-6-7-19(13(12)20)10-8-16-18(3)9-10/h8-9,11-12H,4-7H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSAZCJZENTCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCN(C1=O)C2=CN(N=C2)C)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Cyclopropyl-2-methyl-5-[4-(6-methylpyridazin-3-yl)-1,4-diazepane-1-carbonyl]pyridin-4-one](/img/structure/B6782855.png)

![N-(1,1-dioxothiolan-3-yl)-N-(2-methoxyethyl)-2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B6782869.png)
![4-chloro-3-oxo-N-[(1-thiophen-2-ylcyclohexyl)methyl]-1,2-thiazole-5-carboxamide](/img/structure/B6782874.png)


![1-cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-methyl-4-oxopyridine-3-carboxamide](/img/structure/B6782888.png)
![N-cycloheptyl-2-(5-oxa-8-azaspiro[3.5]nonan-8-yl)-2-oxoacetamide](/img/structure/B6782902.png)
![2-Cyclopropylsulfonyl-2-methyl-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)propan-1-one](/img/structure/B6782903.png)
![2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6782910.png)
![[1-(Methoxymethyl)cyclobutyl]-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B6782912.png)
![2-[(2-Methylpyrazol-3-yl)methoxy]-1-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B6782932.png)
![2-[(2-Methylpyrazol-3-yl)methoxy]-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B6782934.png)

